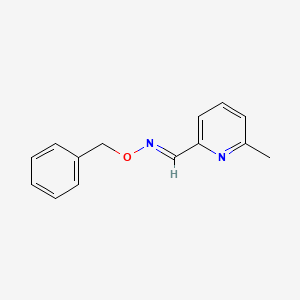

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

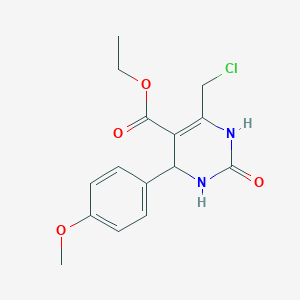

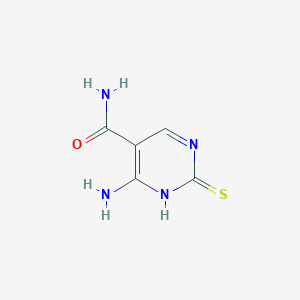

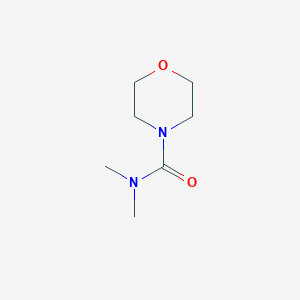

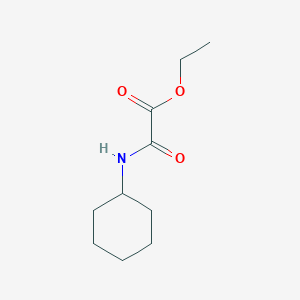

Molecular Structure Analysis

The molecular formula of “2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is C14H14N2O . The molecular weight is 226.27400 .Physical and Chemical Properties Analysis

“this compound” is a yellow solid. It has a density of 1.04g/cm3 . The boiling point is 365.8ºC at 760 mmHg . The flash point is 175.1ºC .Applications De Recherche Scientifique

Application in Antiulcer Agents

- Moffett et al. (1979) explored the use of pyridinecarboxaldehyde O-substituted oximes in preventing gastric ulcers in rats. Their research showed that many of these oxime ethers were active in this context, indicating potential therapeutic applications (Moffett et al., 1979).

Reactions with Group III Elements

- Pattison and Wade (1968) investigated the reactions of Pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements. They observed the formation of oximates in certain conditions, contributing to the understanding of coordination chemistry and potentially informing the design of novel compounds (Pattison & Wade, 1968).

Kinetics and Mechanism of Oxime Formation

- Malpica et al. (1994) focused on the kinetics and mechanism of oxime formation from various pyridinecarboxaldehydes. Their research provides insights into the chemical processes involved in forming these oximes, which is crucial for their synthesis and application in different fields (Malpica et al., 1994).

Potential in Reactivation of Phosphorylated Acetylcholinesterase

- Hagedorn and Hohler (1976) explored the potential of vinylogous pyridinaldoxims, derived from 4-pyridinecarboxaldehyde, in reactivating phosphorylated acetylcholinesterase. This application could have implications in treating certain types of nerve agent or pesticide poisoning (Hagedorn & Hohler, 1976).

Synthesis and Reactions for New Compounds

- Knaus et al. (1980) studied the synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones from pyridinecarboxaldehydes. Their work contributes to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Knaus et al., 1980).

Synthesis of Schiff Base Derivatives

- Zhao Ji-quan (2009) conducted research on synthesizing Schiff base derivatives from 6-alkyl-2-pyridinecarboxaldehydes. Such derivatives have wide applications in coordination chemistry and material science (Zhao Ji-quan, 2009).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISKZGJZNWBKSC-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-35-9 |

Source

|

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)

![N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B1352769.png)

![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)